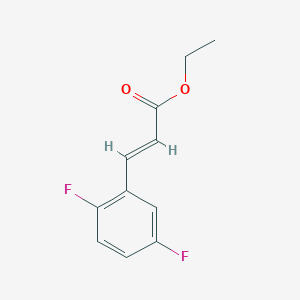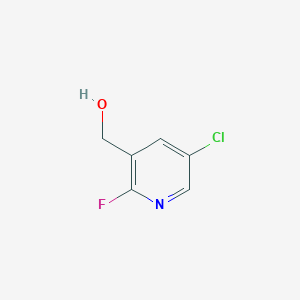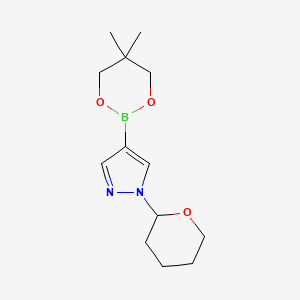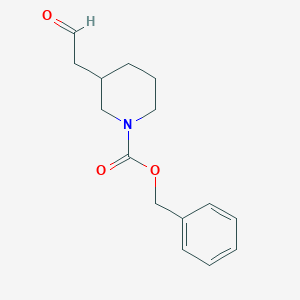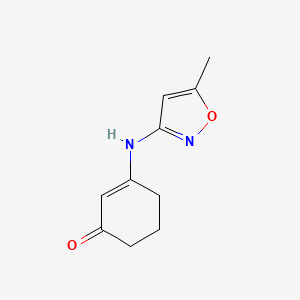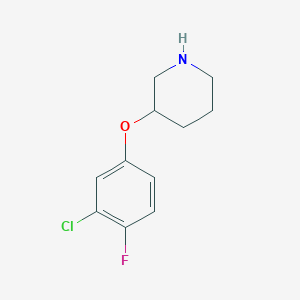![molecular formula C15H19BrN2O B1451466 [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide CAS No. 1185302-92-4](/img/structure/B1451466.png)
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Vue d'ensemble
Description
2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide, also known as Mepyramine hydrobromide, is a synthetic antihistamine drug which is used to treat allergies, hay fever, and allergic reactions. It is a derivative of pyridine and is structurally similar to other antihistamine drugs such as diphenhydramine and promethazine. Mepyramine hydrobromide has been used for over 50 years and is still used today for its antihistamine properties.
Applications De Recherche Scientifique
Metal Ion Affinities and Fluorescence Properties
Research on structurally similar compounds has shown their potential in studying metal ion affinities and fluorescence properties. For instance, complexes derived from tris((6-phenyl-2-pyridyl)methyl)amine have shown enhanced solubility in organic and aqueous solvents, retaining hydrophobic cavities within zinc complexes that could accommodate small molecules. Fluorescence studies on these complexes have demonstrated pronounced shifts and enhancements in fluorescence emission when interacting with Zn(2+) ions, suggesting applications in sensing and fluorescence-based detection technologies (Jian Liang et al., 2009).
Antifungal Activity
Novel pyrimidine derivatives containing (pyridin-3-ylmethyl)thio and phenylamino moieties synthesized from specific pathways have exhibited significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This highlights the potential of structurally related compounds in developing new antifungal agents for agricultural and pharmaceutical applications (Shi-Chun Wang et al., 2018).
Molecular Structures and Vibrational Frequencies
Compounds structurally analogous to "[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide" have been synthesized and analyzed for their potential as anticancer agents. These studies involved elucidating their molecular structures using various physico-chemical techniques, including density functional theory to understand their geometries, vibrational frequencies, and interactions with metal ions (N. T. A. Ghani & A. Mansour, 2011).
Antioxidant and Enzyme Inhibitory Properties
Research on γ-pyridinyl amine derivatives, similar in structural motifs to the chemical , has uncovered their good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. This suggests a potential for these compounds in designing new molecules with dual activity for therapeutic applications, particularly in diseases where oxidative stress and enzyme dysfunction play a role (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-4-2-13(3-5-15)6-11-17-12-14-7-9-16-10-8-14;/h2-5,7-10,17H,6,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZPUGRLMPXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=NC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



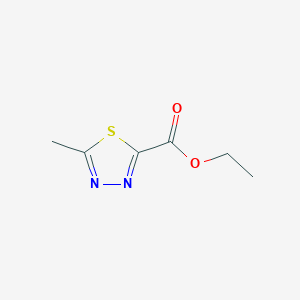
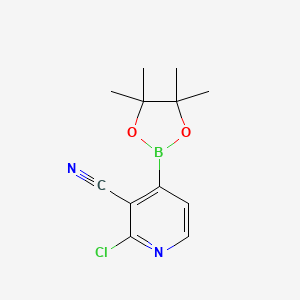
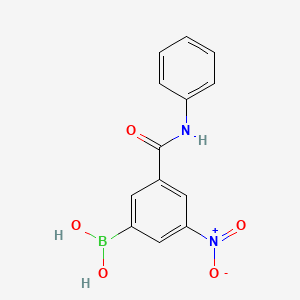
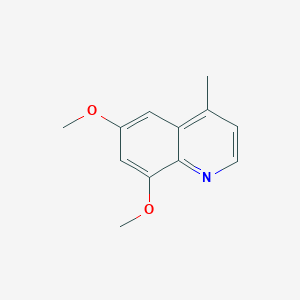
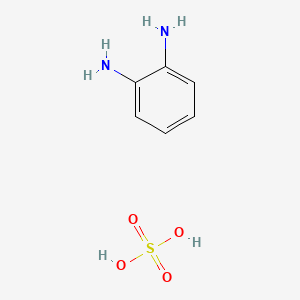
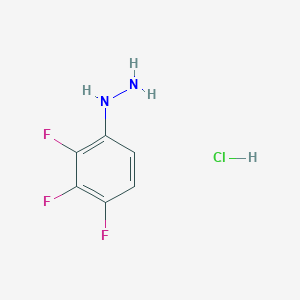
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
